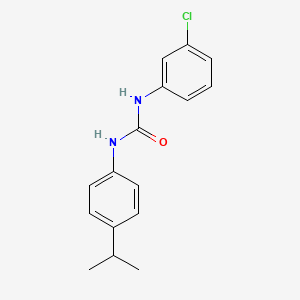![molecular formula C18H19N3OS B5519023 1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2,3-dimethyl-1H-indole](/img/structure/B5519023.png)
1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2,3-dimethyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex indole derivatives, such as "1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2,3-dimethyl-1H-indole," often involves multi-step reactions, including acetylation, cyclocondensation, and various coupling reactions. For example, the Vilsmeier-Haack reaction has been used to acetylate pyrroloindoles, resulting in derivatives through selective acetylation at different positions on the indole ring (Samsoniya et al., 1982). Another method involves tandem olefination and Claisen rearrangement of indol-3-ones, showcasing the versatility in synthesizing indole-based compounds (Kawasaki et al., 1996).
Molecular Structure Analysis
The molecular structure of indole derivatives is often characterized by their aromaticity, which plays a crucial role in their reactivity and physical properties. Studies involving cobalt(III)-catalyzed cross-coupling reactions and subsequent base-promoted cyclization have shed light on the structural aspects of pyrroloindoles, indicating a broad substrate scope and moderate to excellent yields, demonstrating the structural diversity achievable with such frameworks (Zhou et al., 2016).
Chemical Reactions and Properties
Indole derivatives undergo various chemical reactions, including cyclocondensation, bromination, and reactions with acid chlorides and terminal alkynes. These reactions are pivotal in synthesizing heterocyclic systems like pyrido[2,3-d]pyrimidines, showcasing the compound's versatility in forming complex molecular architectures (Gupta et al., 2011).
Scientific Research Applications
Synthesis and Functionalization Techniques
The synthesis and functionalization of indole derivatives, including those similar to "1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2,3-dimethyl-1H-indole," are crucial in medicinal chemistry due to their biological relevance. Palladium-catalyzed reactions have emerged as a powerful tool for the synthesis of indole derivatives, offering a versatile approach to accessing a wide variety of biologically active compounds. This methodology enables the functionalization of indoles in the presence of a broad range of functional groups, making it invaluable for the synthesis of complex molecules (Cacchi & Fabrizi, 2005).
Heterocyclic Compound Synthesis
The development of novel pyrido[2,3-d]pyrimidine indole derivatives showcases the vast potential of heterocyclic compounds in pharmaceutical research. These compounds, synthesized through a three-component one-pot cyclocondensation Michael reaction, exhibit a range of biological activities, including antibacterial properties. The ability to modify these molecules through various substituents enables the exploration of their pharmacological profiles and optimization for potential therapeutic applications (Rangel et al., 2017).
Interaction with Biological Targets
The interaction of related compounds with DNA illustrates their potential as drug amplifiers in anticancer therapy. Studies have shown that compounds structurally similar to "1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2,3-dimethyl-1H-indole" can bind to DNA through intercalation, affecting the DNA's structural integrity and function. This interaction underscores the importance of these molecules in the development of new therapeutic agents that can modulate DNA activity, potentially leading to enhanced anticancer drug efficacy (Strekowski et al., 1986).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2,3-dimethylindol-1-yl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-11-9-12(2)20-18(19-11)23-10-17(22)21-14(4)13(3)15-7-5-6-8-16(15)21/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHVPGZRADVSDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)N2C(=C(C3=CC=CC=C32)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl [(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5518949.png)
![3-(1-benzyl-1H-imidazol-2-yl)-1-[3-(1H-pyrazol-1-yl)propanoyl]piperidine](/img/structure/B5518952.png)
![5-methyl-2-[2-oxo-2-(2-phenyl-1-azetidinyl)ethyl]-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5518964.png)
![2-[(3-bromobenzyl)thio]-N'-(3-phenoxybenzylidene)acetohydrazide](/img/structure/B5518978.png)
![N-ethyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5518986.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B5518993.png)


![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5519009.png)
![3-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-methylbenzoate](/img/structure/B5519011.png)
![3-[(3-chlorophenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5519015.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5519033.png)
![5-(4-methylphenyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5519043.png)
![1-[(2,5-dimethoxyphenyl)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5519044.png)